REACTION_CXSMILES
|
C[O:2][C:3]([CH:5]1[CH2:9][CH2:8][O:7][CH:6]1[O:10][CH3:11])=O.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[CH3:11][O:10][CH:6]1[CH:5]([CH2:3][OH:2])[CH2:9][CH2:8][O:7]1 |f:1.2.3.4.5.6,8.9|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1C(OCC1)OC
|
Name
|
|
Quantity
|
4.75 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 4 hrs
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1OCCC1CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |